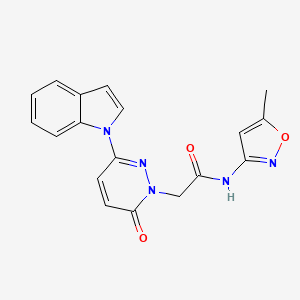

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound features a pyridazinone core substituted at position 3 with a 1H-indol-1-yl group and an acetamide linker connected to a 5-methylisoxazole moiety. Its molecular formula is C19H16N5O3, with a molecular weight of 362.37 g/mol .

Properties

IUPAC Name |

2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c1-12-10-15(21-26-12)19-17(24)11-23-18(25)7-6-16(20-23)22-9-8-13-4-2-3-5-14(13)22/h2-10H,11H2,1H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDUAPTAGZPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridazine intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include acylating agents, oxidizing agents, and catalysts to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its unique structure may interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism by which 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. Further research is needed to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Core Pyridazinone Derivatives

The pyridazinone ring is a common scaffold in medicinal chemistry, often associated with enzyme inhibition (e.g., acetylcholinesterase) or receptor modulation. Below is a comparison of key analogs:

Key Observations :

Hypothesized SAR for Target Compound :

- The indole moiety may improve binding to hydrophobic pockets in enzymes or receptors.

- The 5-methylisoxazole could reduce oxidative metabolism compared to bulkier groups (e.g., benzylpiperidine in ) .

Biological Activity

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 346.35 g/mol. It features an indole moiety linked to a pyridazine and an isoxazole group, which contribute to its biological properties.

Research indicates that compounds similar to 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide often exhibit dual inhibitory effects on key enzymes involved in inflammatory pathways, particularly:

- 5-Lipoxygenase (5-LOX) : This enzyme is crucial in the biosynthesis of leukotrienes, mediators of inflammation. Inhibition of 5-LOX can reduce inflammatory responses.

- Soluble Epoxide Hydrolase (sEH) : This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. Inhibiting sEH can enhance the availability of EETs, thus promoting anti-inflammatory actions.

In Vitro Studies

A study on indoline-based compounds demonstrated that derivatives exhibiting structural similarities to our compound showed significant inhibition of 5-LOX and sEH. For example, one derivative exhibited an IC50 value of for 5-LOX and for sEH .

Table 1: Inhibition of 5-LOX Product Formation

| Compound | IC50 (μM) in PMNL | IC50 for Isolated 5-LOX |

|---|---|---|

| Derivative A | >10 | >10 |

| Derivative B | 1.38 ± 0.45 | 0.45 ± 0.11 |

| Target Compound | 0.59 ± 0.09 | 0.41 ± 0.01 |

This table illustrates the comparative potency of various derivatives against isolated enzymes.

In Vivo Studies

In vivo experiments utilizing zymosan-induced peritonitis models revealed that certain derivatives significantly reduced inflammatory markers in mouse models . The anti-inflammatory effects were attributed to the dual inhibition of both target enzymes, leading to a decrease in leukotriene production and an increase in vasodilatory mediators.

Pharmacological Potential

The pharmacological potential of this compound extends beyond inflammation; it may also have implications in cancer therapy. Indole derivatives are known for their anticancer properties, including the ability to inhibit cell proliferation in various human cancer cell lines . The structure-function relationship suggests that modifications to the indole or isoxazole moieties could enhance anticancer activity.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide?

The synthesis of this compound typically involves multi-step strategies:

- Step 1 : Condensation of indole derivatives with pyridazinone precursors. For example, coupling 1H-indole-3-carbaldehyde with a functionalized pyridazinone via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Step 2 : Introduction of the acetamide moiety. React the intermediate with activated esters (e.g., chloroacetyl chloride) or via Schotten-Baumann conditions using 5-methylisoxazol-3-amine .

- Key optimization : Reflux in acetic acid for 3–5 hours enhances yield and purity, as demonstrated in analogous indole-acetamide syntheses .

- Purification : Recrystallization from DMF/acetic acid mixtures is effective for isolating crystalline products .

Basic: How is structural integrity validated during synthesis?

Characterization relies on complementary analytical techniques:

- 1H-NMR : Confirm regioselectivity by verifying indole proton signals (e.g., δ 7.04 ppm for H-5’ and δ 6.95 ppm for H-6’ in analogous compounds) .

- EI-MS : Detect molecular ion peaks (e.g., m/z 189 [M]+ for indole-pyridazinone intermediates) and fragmentation patterns .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Advanced: How can computational modeling improve reaction design for this compound?

- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational screening with experimental validation to optimize reaction conditions .

- Solvent effects : Molecular dynamics simulations can identify solvents that stabilize intermediates, improving yields. For example, acetic acid’s role in stabilizing indole derivatives during reflux .

- Thermodynamic profiling : Calculate Gibbs free energy changes to prioritize feasible synthetic routes .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

- Multi-technique cross-validation : Combine 1H-NMR, 13C-NMR, and X-ray crystallography (if crystals are obtainable) to confirm regiochemistry. For example, crystallographic data for analogous pyridazine derivatives resolved ambiguities in NOE correlations .

- Statistical experimental design : Use factorial design (e.g., Taguchi methods) to isolate variables affecting spectral reproducibility, such as solvent polarity or temperature .

- High-resolution mass spectrometry (HRMS) : Resolve isobaric interferences and confirm molecular formulas with <5 ppm error .

Advanced: What strategies evaluate the compound’s biological activity in preclinical studies?

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria, referencing indole derivatives’ known biofilm inhibition .

- Enzyme inhibition studies : Test kinase or protease inhibition via fluorescence-based assays (e.g., FRET). For example, indole-acetamides often target ATP-binding pockets .

- Structure-activity relationship (SAR) : Modify the isoxazole or pyridazinone moieties and compare IC50 values to identify pharmacophores .

Advanced: How to optimize reaction conditions for scale-up synthesis?

- Process control : Implement flow chemistry to maintain consistent temperature and mixing, critical for exothermic amide bond formation .

- Membrane separation : Purify intermediates using nanofiltration membranes to remove unreacted starting materials, reducing downstream purification steps .

- DoE (Design of Experiments) : Apply Plackett-Burman or response surface methodologies to optimize variables like catalyst loading, solvent ratio, and reaction time .

Advanced: What are the challenges in synthesizing enantiomerically pure forms?

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) or enzymatic resolution with lipases .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to induce enantioselectivity, though indole’s planar structure may limit efficacy .

Advanced: How to assess stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.